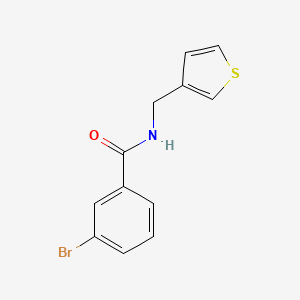

3-bromo-N-(thiophen-3-ylmethyl)benzamide

Description

Properties

Molecular Formula |

C12H10BrNOS |

|---|---|

Molecular Weight |

296.18 g/mol |

IUPAC Name |

3-bromo-N-(thiophen-3-ylmethyl)benzamide |

InChI |

InChI=1S/C12H10BrNOS/c13-11-3-1-2-10(6-11)12(15)14-7-9-4-5-16-8-9/h1-6,8H,7H2,(H,14,15) |

InChI Key |

SPGYVBAZMDZLHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCC2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Electrochemical Bromination of Benzamide Precursors

A green and efficient method for brominating benzamide derivatives involves electrochemical bromination using hydrobromic acid as the bromine source. This method avoids the use of elemental bromine, reducing hazards and environmental impact.

Procedure Summary:

- Starting material: 2-amino-N-(3-dimethylbenzamide) (as a model for benzamide derivatives).

- Reagents: Hydrobromic acid (35-45% concentration), tetrahydrofuran (THF), dilute sulfuric acid (10-20%).

- Electrolysis setup: Single-chamber undivided electrolytic cell with platinum electrodes spaced 1.0 cm apart.

- Conditions: Current of 0.40 A, voltage of 1.5 V, room temperature, reaction time approximately 4 hours.

- Outcome: High yield (up to 97.12%) and purity (>95%) of brominated benzamide product.

- Avoids corrosive liquid bromine.

- Mild reaction conditions without heating or catalysts.

- High current efficiency (>90%) due to dilute sulfuric acid as auxiliary electrolyte.

- Short reaction time and low energy consumption.

This electrochemical bromination approach can be adapted for the bromination of benzamide derivatives at the 3-position, forming 3-bromobenzamide intermediates necessary for further coupling with thiophen-3-ylmethyl amine.

Coupling of 3-Bromobenzamide with Thiophen-3-ylmethyl Amine

The next step involves forming the amide bond between the brominated benzamide and the thiophen-3-ylmethyl amine. Typical coupling methods include:

- Direct amide bond formation using activated benzoyl derivatives (e.g., acid chlorides) with the amine.

- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the thiophen-3-ylmethyl group onto the brominated benzamide.

While direct data on this exact coupling for 3-bromo-N-(thiophen-3-ylmethyl)benzamide is limited, analogous procedures for related benzothiophene and benzamide compounds provide insight.

- Use of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or PdCl2(dppf).

- Reagents: Sodium carbonate or potassium carbonate as base, solvents like ethanol, toluene, or water mixtures.

- Conditions: Reflux or room temperature under inert atmosphere (argon or nitrogen).

- Yields: Moderate to good yields (64-85%) reported for similar bromobenzothiophene coupling reactions.

These conditions suggest that the coupling of 3-bromobenzamide with thiophen-3-ylmethyl amine can be achieved via palladium-catalyzed amination or classical amide bond formation using acid chlorides in pyridine at elevated temperatures (~80 °C).

Alternative Synthetic Routes

- Multicomponent one-pot reactions have been reported for related benzamide-thiophene compounds, involving condensation of amines with acid chlorides in pyridine or DMF solvents.

- Benzylation of amines with benzyl bromides in polar aprotic solvents like DMF can afford benzyl amine derivatives, which can be further converted to amides.

Data Tables Summarizing Preparation Conditions and Results

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(3-thienylmethyl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carbonyl group of the benzamide can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include amines and alcohols.

Scientific Research Applications

3-Bromo-N-(3-thienylmethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(3-thienylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

3-Bromo-N-(2,3-dichlorophenyl)benzamide

2-(Morpholino)-3-bromo-N-(quinolin-8-yl)benzamide (3l)

- Structure: Bromine at the 3-position, morpholino group at the 2-position, and quinolin-8-yl amine.

- Synthesis : Synthesized via electrooxidative amination with 67% yield, demonstrating efficient coupling of amines with aryl amides .

- Pharmacological Relevance: The quinoline moiety may enhance DNA intercalation or kinase inhibition, differing from the thiophene’s electron-rich aromatic system.

Benzamides with Heterocyclic Sulfonamide Groups

3-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide

- Structure : Cyclopenta-thiophene and piperidinyl sulfonyl groups.

- Design: Tailored for enhanced solubility and target engagement via sulfonyl and cyano groups, contrasting with the simpler thiophen-3-ylmethyl substitution .

Alkylamino-Substituted Benzamides

3-Bromo-N-[3-(tert-butylamino)propyl]benzamide

3-Bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide

- Structure : Dimethoxy and methyl groups on the propyl chain.

Pharmacological and Physicochemical Comparisons

Hydrogen Bonding and Rotatable Bonds

- 3-Bromo-N-(thiophen-3-ylmethyl)benzamide (Inferred): Likely has 1 H-bond donor (amide NH) and 3–4 H-bond acceptors (amide O, thiophene S).

- ZINC33268577: 1 H-bond donor, 5 acceptors, 5 rotatable bonds.

- Tivozanib (Reference): 2 H-bond donors, 7 acceptors, 6 rotatable bonds .

- Impact: Fewer H-bond donors/acceptors may reduce target affinity but improve metabolic stability.

Enzymatic Inhibition Profiles

- PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., 2-tetradecanoylamino derivatives) show >70% inhibition, emphasizing the role of lipophilic substituents .

Data Tables

Table 1. Physicochemical Properties of Selected Brominated Benzamides

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|---|

| 3-Bromo-N-(2,3-dichlorophenyl)benzamide | 345.02 | 355 (Predicted) | 1.655 | 11.77 |

| 3-Bromo-N-(thiophen-3-ylmethyl)benzamide* | ~300 (Estimated) | N/A | N/A | ~10–12 |

| 3-Bromo-N-[3-(tert-butylamino)propyl]benzamide | 313.23 | N/A | N/A | N/A |

*Estimated based on analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.